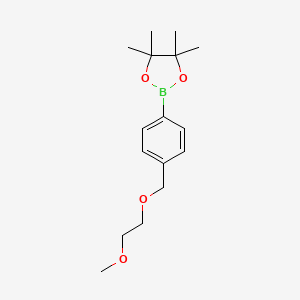

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1580442-16-5

Cat. No.: VC3404708

Molecular Formula: C16H25BO4

Molecular Weight: 292.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1580442-16-5 |

|---|---|

| Molecular Formula | C16H25BO4 |

| Molecular Weight | 292.2 g/mol |

| IUPAC Name | 2-[4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-19-11-10-18-5/h6-9H,10-12H2,1-5H3 |

| Standard InChI Key | LUXOGZXYNLIHRM-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COCCOC |

Introduction

Structural Characteristics and Basic Properties

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound characterized by a phenyl ring substituted with a methoxyethoxy methyl group at the para position and a tetramethyl-dioxaborolane moiety. This molecular architecture provides the compound with unique chemical properties that make it valuable for various synthetic applications.

Basic Identification and Physical Properties

The compound is identified by several key parameters as shown in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1580442-16-5 |

| Molecular Formula | C16H25BO4 |

| Molecular Weight | 292.2 g/mol |

| IUPAC Name | 2-[4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| InChI | InChI=1S/C16H25BO4/c1-15(2)16(3,4)21-17(20-15)14-8-6-13(7-9-14)12-19-11-10-18-5/h6-9H,10-12H2,1-5H3 |

| InChIKey | LUXOGZXYNLIHRM-UHFFFAOYSA-N |

| Purity (Commercial) | ≥95% |

Structural Features and Molecular Interactions

The boronic ester functionality is central to the compound's reactivity profile. The boron atom bears a vacant p-orbital which makes it Lewis acidic, while the oxygen atoms from the dioxaborolane ring donate electron density to stabilize the structure. This electronic configuration is crucial for the compound's participation in coupling reactions and other transformations.

The methoxyethoxy methyl side chain introduces additional functionality that can influence solubility, intermolecular interactions, and potentially serve as a handle for further derivatization. The inclusion of the ether linkages provides sites for hydrogen bonding and increases the compound's hydrophilicity compared to simple alkyl-substituted boronic esters.

Synthesis Methods

The synthesis of 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding phenylboronic acid with pinacol under dehydrating conditions. Several methodologies have been developed for this transformation, varying in efficiency, scale, and specific reaction parameters.

Standard Synthetic Approaches

A common synthetic route involves the esterification of 4-((2-methoxyethoxy)methyl)phenylboronic acid with pinacol. This reaction is typically conducted in the presence of a dehydrating agent to remove water produced during the reaction, driving the equilibrium toward the formation of the dioxaborolane product.

The general reaction can be represented as follows:

4-((2-methoxyethoxy)methyl)phenylboronic acid + pinacol → 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane + H2O

Optimized Reaction Conditions

Research has identified several optimized conditions for the synthesis of boronic pinacol esters similar to the target compound. Table 2 summarizes these conditions:

The synthesis is typically carried out under an inert atmosphere to prevent oxidation of the boronic acid or the final product. The reaction conditions must be carefully controlled to achieve high yields and purity, as side reactions such as deborylation can occur under harsh conditions.

Applications in Organic Synthesis

2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane finds its primary application in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. Its structural features make it especially valuable in several specific applications.

Suzuki-Miyaura Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura coupling reactions, where it serves as a key reagent for carbon-carbon bond formation. In these reactions, the boronic ester couples with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming new carbon-carbon bonds with high selectivity.

The reaction typically proceeds under the following conditions:

-

Palladium catalyst (commonly Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (K2CO3, Na2CO3, or Cs2CO3)

-

Solvent systems such as THF/H2O, dioxane/H2O, or DMF

-

Temperatures ranging from room temperature to 100°C depending on substrate reactivity

The electron-rich nature of the phenyl ring, combined with the stabilizing effect of the dioxaborolane group, makes this compound particularly effective in coupling reactions with electron-deficient aryl halides.

Other Synthetic Applications

Beyond the Suzuki-Miyaura coupling, this boronic ester has potential applications in:

-

Chan-Lam coupling reactions for C-O and C-N bond formation

-

Hayashi-Miyaura 1,4-addition reactions

-

Petasis-Borono Mannich reactions

-

Oxidative transformations to introduce hydroxyl groups

-

Functional group interconversions in complex molecule synthesis

The presence of the methoxyethoxy side chain introduces additional synthetic opportunities, potentially serving as a masked functional group or providing a handle for further molecular modifications.

Reaction Mechanisms and Factors Affecting Reactivity

Understanding the reaction mechanisms involving 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for optimizing its use in synthetic applications.

Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling mechanism involving this boronic ester typically proceeds through several key steps:

-

Oxidative addition of the aryl halide to the Pd(0) catalyst

-

Metathesis with the base to form a Pd-OR species

-

Transmetalation with the boronic ester

-

Reductive elimination to form the carbon-carbon bond and regenerate the Pd(0) catalyst

The rate-determining step is often the transmetalation, which is influenced by the electronic and steric properties of the boronic ester. The methoxyethoxy group may influence this step by affecting the electronic properties of the phenyl ring.

Factors Affecting Reactivity

Several factors influence the reactivity of 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in coupling reactions:

-

Catalyst System: Different palladium catalysts and ligands can dramatically affect reaction efficiency and selectivity.

-

Base Selection: The choice of base influences the rate of transmetalation and can affect side reactions.

-

Solvent Effects: The methoxyethoxy group may influence solubility and reaction kinetics in different solvent systems.

-

Electronic Effects: The electron-donating nature of the methoxyethoxy group affects the electron density on the phenyl ring and subsequently the boron center.

-

Steric Considerations: The bulky tetramethyl-dioxaborolane group provides stability but may introduce steric hindrance in certain substrate combinations.

Optimizing these factors is essential for achieving high yields and selectivity in reactions employing this boronic ester.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, it is instructive to compare it with structurally related compounds.

Comparison with Similar Boronic Esters

Table 3 presents a comparison of the target compound with related boronic esters:

These structural variations affect properties such as solubility, reactivity, and application scope. The additional ether linkages in the target compound and its analogues provide increased hydrophilicity compared to simpler boronic esters, potentially improving compatibility with polar reaction media .

Structure-Activity Relationships

The structure-activity relationships observed across these related compounds reveal several trends:

-

Chain Length Effect: Increasing the polyethylene glycol chain length (as in the case of 2-(4-((2-(2-Methoxyethoxy)ethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) generally increases water solubility but may decrease reactivity in certain coupling reactions due to steric effects.

-

Spacer Influence: The presence of the methylene spacer between the phenyl ring and the ether chain (as in the target compound) versus direct attachment (as in 2-(4-(2-Methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) affects electronic distribution and consequently reactivity patterns.

-

Electronic Effects: The electron-donating nature of the ether chains influences the electron density at the boron center, affecting its Lewis acidity and reactivity in transmetalation steps.

These structure-activity relationships provide valuable insights for selecting the optimal boronic ester for specific synthetic applications .

Current Research and Future Perspectives

Research involving 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds continues to evolve, with several emerging applications and ongoing investigations.

Recent Developments

Recent research has explored the use of functionalized boronic esters like 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various advanced applications:

-

Medicinal Chemistry: Incorporation into drug candidates and bioactive molecules, leveraging the methoxyethoxy group for improved pharmacokinetic properties .

-

Materials Science: Utilization in the synthesis of advanced materials with specific electronic or optical properties.

-

Green Chemistry: Development of more environmentally friendly coupling conditions, including aqueous-phase reactions facilitated by the hydrophilic ether chain.

-

Flow Chemistry: Implementation in continuous flow processes for more efficient and scalable synthesis methods.

Patent literature suggests applications in the development of substituted benzothiophenyl derivatives as modulators of GPR40 receptors, indicating potential pharmaceutical relevance .

Future Research Directions

Several promising directions for future research with this compound include:

-

Catalyst Optimization: Development of more efficient and selective catalyst systems specifically tailored for boronic esters with ether-containing substituents.

-

Expanding Reaction Scope: Exploration of novel transformations beyond traditional coupling reactions, potentially exploiting the unique electronic and steric properties of the methoxyethoxy substituent.

-

Bioorthogonal Chemistry: Investigation of potential applications in bioorthogonal reactions, where the methoxyethoxy group might provide beneficial solubility and biocompatibility characteristics.

-

Sustainable Synthesis: Development of greener synthetic routes to access this compound, potentially using biocatalysis or renewable starting materials.

The continued exploration of these research directions will likely expand the utility and applications of 2-(4-((2-Methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in organic synthesis, medicinal chemistry, and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume